

# Spectroscopic Profile of 3-Hydroxy-2-methylbenzaldehyde: An In-depth Technical Guide

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## Compound of Interest

Compound Name: **3-Hydroxy-2-methylbenzaldehyde**

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Hydroxy-2-methylbenzaldehyde** (CAS No. 90111-15-2), a valuable aromatic aldehyde intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the structural elucidation, identification, and purity assessment of this compound in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: **3-Hydroxy-2-methylbenzaldehyde**[\[1\]](#)
- Molecular Formula: **C<sub>8</sub>H<sub>8</sub>O<sub>2</sub>**[\[1\]](#)
- Molecular Weight: **136.15 g/mol** [\[1\]](#)
- Canonical SMILES: **CC1=C(C=CC=C1O)C=O**[\[1\]](#)
- InChIKey: **ZRYCRPNCXLQHPN-UHFFFAOYSA-N**[\[1\]](#)

## Spectroscopic Data

The following tables summarize the key spectroscopic data for **3-Hydroxy-2-methylbenzaldehyde**. While experimental NMR data is not readily available in the public domain, predicted values based on established principles for similar structures are provided for guidance.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **3-Hydroxy-2-methylbenzaldehyde** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~9.9	s	1H	Aldehyde proton (-CHO)
~7.4	d	1H	Aromatic proton
~7.2	t	1H	Aromatic proton
~7.0	d	1H	Aromatic proton
~5.5-6.5	br s	1H	Hydroxyl proton (-OH)
~2.3	s	3H	Methyl proton (- $\text{CH}_3$ )

Table 2: Predicted  $^{13}\text{C}$  NMR Data for **3-Hydroxy-2-methylbenzaldehyde** (in  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Carbon Type
~192	C=O (Aldehyde)
~155	C-OH (Aromatic)
~138	C-CH <sub>3</sub> (Aromatic)
~130	C-H (Aromatic)
~125	C-CHO (Aromatic)
~120	C-H (Aromatic)
~118	C-H (Aromatic)
~15	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The vapor phase IR spectrum of **3-Hydroxy-2-methylbenzaldehyde** is available.[\[1\]](#) Key characteristic absorption bands are presented below.

Table 3: Key IR Absorption Bands for **3-Hydroxy-2-methylbenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group Vibration
~3600-3200	Broad	O-H stretch (phenolic)
~3100-3000	Medium	C-H stretch (aromatic)
~2920	Medium	C-H stretch (aldehyde)
~2820	Medium	C-H stretch (aldehyde, Fermi resonance)
~1700-1680	Strong	C=O stretch (aldehyde)
~1600, ~1470	Medium-Strong	C=C stretch (aromatic ring)
~1250	Strong	C-O stretch (phenol)

## Mass Spectrometry (MS)

GC-MS data for **3-Hydroxy-2-methylbenzaldehyde** is available from the NIST Mass Spectrometry Data Center.[\[1\]](#)

Table 4: Key Mass Spectrometry Data for **3-Hydroxy-2-methylbenzaldehyde**

m/z	Relative Intensity	Assignment
136	High	Molecular ion [M] <sup>+</sup>
135	Medium	[M-H] <sup>+</sup>
107	High	[M-CHO] <sup>+</sup>
79	Medium	Fragmentation of the aromatic ring
77	Medium	Phenyl cation [C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain <sup>1</sup>H and <sup>13</sup>C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

- Dissolve approximately 5-10 mg of **3-Hydroxy-2-methylbenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>).
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Transfer the solution to a 5 mm NMR tube.

**<sup>1</sup>H NMR Acquisition:**

- Tune and shim the spectrometer for the sample.
- Acquire a one-dimensional <sup>1</sup>H NMR spectrum using a standard pulse sequence.
- Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
- Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
- Integrate the signals and reference the spectrum to the TMS signal.

**<sup>13</sup>C NMR Acquisition:**

- Switch the spectrometer to the <sup>13</sup>C nucleus frequency.
- Acquire a proton-decoupled <sup>13</sup>C NMR spectrum.
- Typical parameters include a spectral width of 200-220 ppm, a larger number of scans due to the lower natural abundance of <sup>13</sup>C (e.g., 1024 or more), and a relaxation delay of 2-5 seconds.
- Process the spectrum similarly to the <sup>1</sup>H spectrum.

## **Infrared (IR) Spectroscopy**

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

**Sample Preparation (Attenuated Total Reflectance - ATR):**

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **3-Hydroxy-2-methylbenzaldehyde** sample directly onto the ATR crystal.

- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Record the background spectrum of the empty ATR setup.
- Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, spectra are collected over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Sample Preparation:

- Dissolve a small amount of **3-Hydroxy-2-methylbenzaldehyde** in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

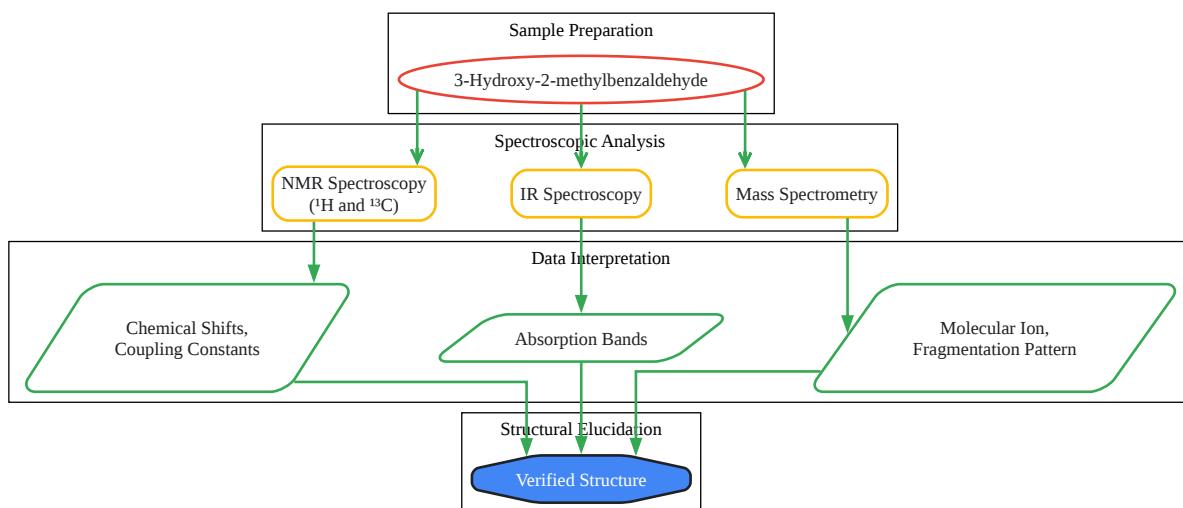
GC-MS Analysis:

- Inject a small volume (e.g., 1  $\mu\text{L}$ ) of the sample solution into the GC inlet.
- The sample is vaporized and separated on a capillary column (e.g., a nonpolar column like DB-5).
- The separated components elute from the column and enter the mass spectrometer's ion source.
- In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio ( $m/z$ ).

- A detector records the abundance of each ion.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.

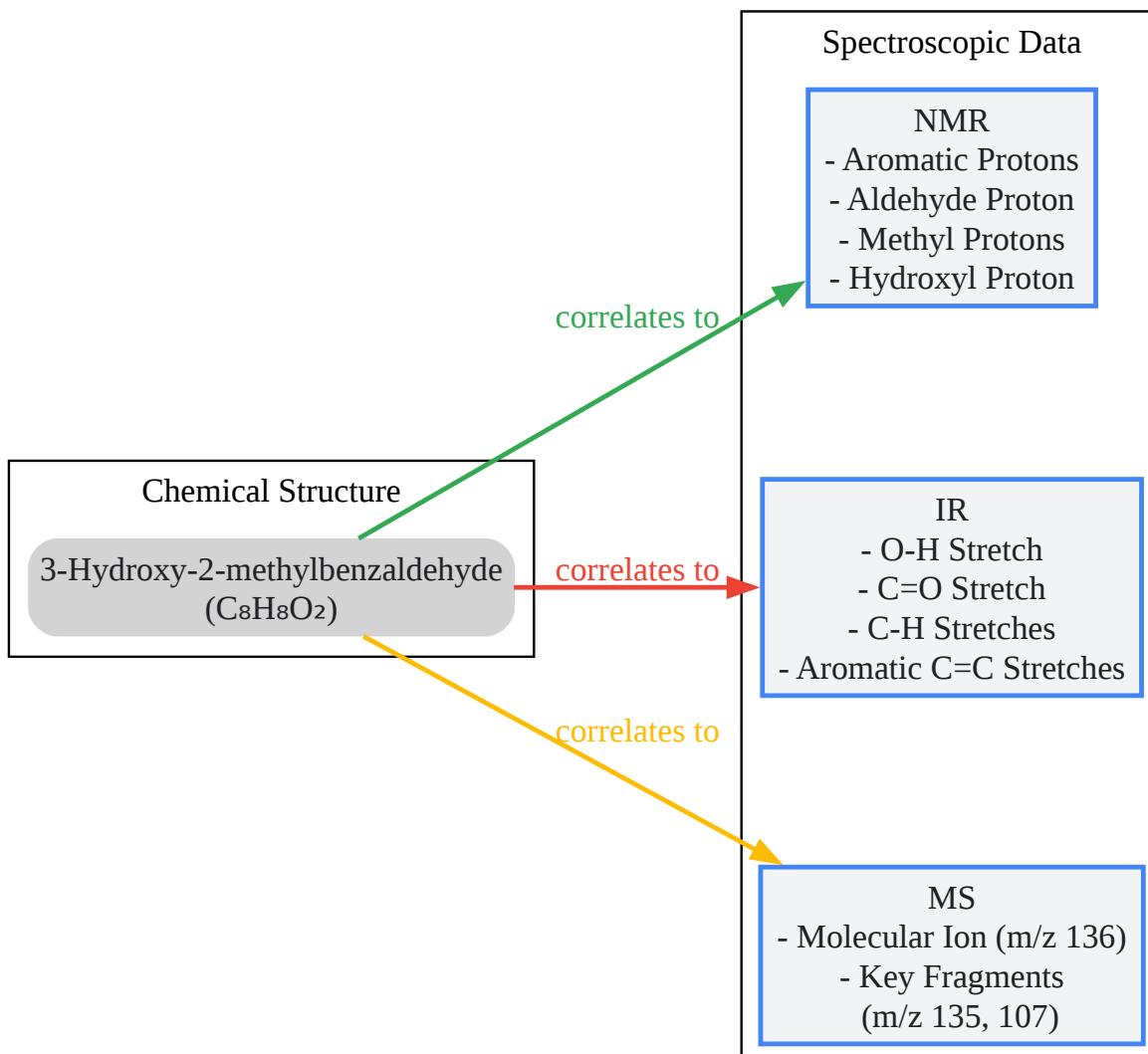
## Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the spectroscopic data and the chemical structure.



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Caption: Workflow for the spectroscopic analysis of **3-Hydroxy-2-methylbenzaldehyde**.



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Caption: Correlation of spectroscopic data with the structure of **3-Hydroxy-2-methylbenzaldehyde**.

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## References

- 1. 3-Hydroxy-2-methylbenzaldehyde | C8H8O2 | CID 585876 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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